6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline
Overview
Description
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is extensively used in drug discovery, organic synthesis, and material science.
Preparation Methods
The synthesis of 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline involves multiple steps and specific reaction conditions. One common synthetic route starts from isatin or 5-fluoroisatin, followed by a series of reactions to form the desired compound . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in medicinal chemistry for the synthesis of novel derivatives with potential cytotoxic effects against cancer cell lines . Additionally, it exhibits DNA duplex stabilization, antimalarial, anticancer, and antiviral activities . Its unique structure makes it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets and pathways. It is known to stabilize DNA duplexes and exhibit cytotoxic properties by intercalating into DNA . This interaction disrupts the normal function of DNA, leading to cell death in cancer cells.
Comparison with Similar Compounds
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline can be compared to other indole-fused quinoxaline compounds, such as 6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique structure of this compound allows for distinct applications and properties compared to its analogs.
Properties
IUPAC Name |
6a,7,8,9,10,10a-hexahydro-6H-indolo[3,2-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h3-4,7-10H,1-2,5-6H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAYPHOFODBTKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=NC4=CC=CC=C4N=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704461 | |
Record name | 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-91-4, 96793-51-0 | |
Record name | 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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